

MeNH-PEG2-OH for Antibody-Drug Conjugates: A Technical Overview

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Compound of Interest

Compound Name: MeNH-PEG2-OH

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The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linkers developed, polyethylene glycol (PEG) based linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of ADCs. This technical guide provides an in-depth overview of a specific bifunctional PEG linker, **MeNH-PEG2-OH**, for its application in the development of ADCs.

Introduction to MeNH-PEG2-OH as an ADC Linker

MeNH-PEG2-OH, chemically known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a short-chain, hydrophilic, and bifunctional linker. Its structure comprises a methylamino group (-NHCH₃) at one terminus and a hydroxyl group (-OH) at the other, connected by a diethylene glycol (PEG2) spacer. This unique architecture allows for the sequential or orthogonal conjugation of both the antibody and the cytotoxic payload, a critical step in the synthesis of well-defined and homogenous ADCs.

The incorporation of the PEG moiety, even a short PEG2 unit, can impart favorable physicochemical properties to the ADC. It can help mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility of the conjugate.^{[1][2]} Furthermore, the hydrophilic nature of the PEG chain can create a protective shield around the payload, potentially reducing immunogenicity and prolonging the circulation half-life of the ADC.^[3]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of **MeNH-PEG2-OH** is provided in the table below.

Property	Value	Reference
Chemical Formula	C5H13NO2	N/A
Molecular Weight	119.16 g/mol	N/A
CAS Number	85475-01-0	[4]
Appearance	Colorless to light yellow oil	N/A
Solubility	Soluble in water and most organic solvents	N/A

While a detailed, publicly available, step-by-step synthesis protocol for **MeNH-PEG2-OH** is not readily found in the searched literature, its synthesis would generally involve the protection of one functional group while modifying the other, followed by deprotection. A plausible synthetic route could start from diethylene glycol, with sequential reactions to introduce the methylamino and hydroxyl functionalities.

Role in Antibody-Drug Conjugation

The bifunctional nature of **MeNH-PEG2-OH** is central to its utility in ADC development. The methylamino and hydroxyl groups provide reactive handles for conjugation to the antibody and the cytotoxic payload.

Conjugation Chemistry

The primary amine of the methylamino group and the primary hydroxyl group can be utilized in various bioconjugation reactions.

- **Amine-Reactive Chemistry:** The methylamino group can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates present on a modified antibody or payload to form stable amide or thiourea bonds, respectively.

- **Hydroxyl-Reactive Chemistry:** The hydroxyl group can be activated or reacted with moieties like isocyanates to form carbamate linkages, or it can be used in esterification reactions with carboxylic acids on the payload or antibody.

The choice of conjugation strategy depends on the available functional groups on the antibody and the payload, and the desired stability of the resulting linkage.

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Site-Specific Conjugation

The quest for more homogenous ADCs with a well-defined drug-to-antibody ratio (DAR) has led to the development of site-specific conjugation technologies.[1][5] **MeNH-PEG2-OH** can be utilized in such strategies. For instance, the linker could be first attached to the payload, and the resulting linker-payload complex, with a reactive group at the other end of the linker, can then be conjugated to a specific site on the antibody, such as an engineered cysteine or a non-natural amino acid. This approach allows for precise control over the DAR, leading to a more uniform product with predictable pharmacokinetic and pharmacodynamic properties.[6]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for **MeNH-PEG2-OH** in ADC synthesis are scarce. However, based on general knowledge of bioconjugation, the following outlines a plausible, generalized workflow.

General Protocol for Antibody-Linker-Payload Conjugation

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- **MeNH-PEG2-OH** linker

- Cytotoxic payload with a reactive functional group (e.g., a carboxylic acid or an activated ester)
- Coupling agents (e.g., EDC/NHS for carboxylic acids)
- Anhydrous solvents (e.g., DMF or DMSO)
- Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

- Antibody Preparation: If necessary, buffer exchange the antibody into a conjugation-compatible buffer and adjust the concentration.
- Linker-Payload Synthesis:
 - Activate the cytotoxic payload (if it contains a carboxylic acid) using EDC and NHS in an anhydrous solvent.
 - React the activated payload with the hydroxyl group of **MeNH-PEG2-OH**. The methylamino group should be protected during this step (e.g., with a Boc group).
 - Purify the linker-payload conjugate.
 - Deprotect the methylamino group.
- Antibody-Linker-Payload Conjugation:
 - Activate the linker-payload conjugate (if the methylamino group is to react with a carboxyl group on the antibody) or directly react it with a suitable functional group on the antibody (e.g., an engineered cysteine via a maleimide handle incorporated into the linker).
 - Incubate the antibody with the activated linker-payload at a specific molar ratio for a defined period at a controlled temperature.
- Purification of the ADC:

- Remove unreacted linker-payload and other small molecules using SEC.
- Further purify the ADC to separate species with different DARs using HIC, if necessary.
- Characterization:
 - Determine the DAR using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
 - Assess the purity and aggregation state of the ADC using SEC.
 - Confirm the integrity of the conjugate using SDS-PAGE.

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Quantitative Data and Performance of ADCs with PEG Linkers

While specific quantitative data for ADCs utilizing the **MeNH-PEG2-OH** linker is not available in the searched literature, data from ADCs with other short-chain PEG linkers can provide valuable insights into the expected performance.

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.^[7] Site-specific conjugation methods, where **MeNH-PEG2-OH** could be employed, generally yield a more homogenous product with a defined DAR, often around 2 or 4.^[6] In contrast, traditional conjugation methods like lysine conjugation result in a heterogeneous mixture of species with varying DARs.

Conjugation Method	Typical Average DAR	DAR Distribution	Reference
Lysine Conjugation	3.5	0-8	^[7]
Cysteine (engineered)	2 or 4	Homogenous	^[6]

In Vitro Stability

The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.[8] In vitro plasma stability assays are commonly used to assess linker stability by incubating the ADC in plasma from different species and monitoring the amount of released payload over time.[9] While specific data for **MeNH-PEG2-OH** is lacking, PEGylated linkers, in general, are designed to enhance stability.[10]

Linker Type	Stability in Human Plasma	Stability in Mouse Plasma	Key Considerations	References
Valine-Citrulline	Generally stable	Susceptible to carboxylesterase 1c cleavage	Species-specific differences are important.	[9]
Hydrazone	pH-dependent, less stable at acidic pH	pH-dependent	Useful for acid-cleavable strategies.	N/A
Thioether (non-cleavable)	Highly stable	Highly stable	Payload is released after antibody degradation.	N/A

In Vitro Cytotoxicity

The potency of an ADC is typically evaluated in vitro using cytotoxicity assays on cancer cell lines that express the target antigen. The half-maximal inhibitory concentration (IC50) is a common metric. The IC50 value is dependent on the payload, the target antigen expression level, and the efficiency of ADC internalization and payload release. For ADCs with PEG linkers, the cytotoxicity is expected to be comparable to other ADCs with the same payload, provided the linker allows for efficient payload release inside the target cell.[11]

Cell Line	Target Antigen	ADC Payload	Linker Type	IC50 (nM)	Reference
SK-BR-3	HER2	MMAE	Val-Cit-PAB	~1	[11]
NCI-N87	HER2	MMAE	Val-Cit-PAB	~0.5	[11]
BT-474	HER2	DM1	SMCC (non-cleavable)	~0.1	[5]

Pharmacokinetics

The pharmacokinetic profile of an ADC is a key determinant of its therapeutic window. PEGylation is a well-established strategy to improve the pharmacokinetics of biologics by increasing their hydrodynamic size, which reduces renal clearance and extends the circulation half-life.[\[12\]](#) Even a short PEG linker like **MeNH-PEG2-OH** can contribute to improved pharmacokinetics.[\[13\]](#)

ADC Analyte	Key PK Parameter	Typical Value Range	Impact of PEGylation	Reference
Total Antibody	Half-life (t1/2)	100-400 hours	Can be increased	[14]
Conjugated ADC	Clearance (CL)	0.1-0.5 L/day	Can be decreased	[14]
Free Payload	Cmax	Low ng/mL range	A stable linker minimizes Cmax	[15]

Mechanism of Action and Payload Release

The mechanism of action of an ADC involves several steps, from binding to the target antigen on the cancer cell surface to the release of the cytotoxic payload inside the cell.

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If **MeNH-PEG2-OH** is part of a non-cleavable linker strategy, the payload is released after the antibody is fully degraded in the lysosome. In this case, the payload is released with the linker and a fragment of the antibody (e.g., an amino acid) still attached. This requires that the payload retains its cytotoxic activity with the linker attached.

If **MeNH-PEG2-OH** is incorporated into a cleavable linker, the payload release is triggered by the specific environment within the cancer cell. Common cleavable linker strategies include:

- Enzyme-cleavable linkers: These often contain a peptide sequence that is cleaved by lysosomal proteases like cathepsin B.
- pH-sensitive linkers: These linkers, such as hydrazones, are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.
- Redox-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cell.

The **MeNH-PEG2-OH** itself does not confer cleavability but acts as a spacer within these linker designs.

Conclusion

MeNH-PEG2-OH is a versatile, bifunctional PEG linker with the potential to contribute significantly to the development of next-generation antibody-drug conjugates. Its hydrophilic nature can improve the solubility and pharmacokinetic properties of ADCs, while its dual functional groups allow for flexible and site-specific conjugation strategies. Although specific, detailed public data on ADCs utilizing this particular linker is limited, the principles of PEGylation and ADC design suggest that **MeNH-PEG2-OH** is a valuable tool for researchers and drug developers aiming to create more effective and safer targeted cancer therapies. Further research and publication of data on ADCs incorporating this linker will be crucial for fully elucidating its potential and optimizing its application.

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